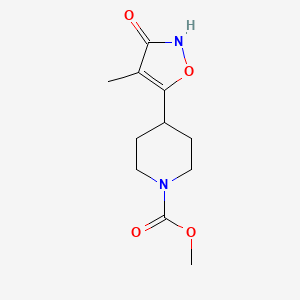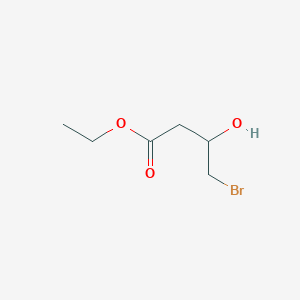
Boc-Aph(Hor)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Boc-Aph(Hor)-OH, also known as N-tert-butoxycarbonyl-4-amino-phenylalanine-hydroorotyl, is a synthetic peptide derivative. This compound is often used in the synthesis of peptides and proteins due to its unique structural properties. It is particularly notable for its role in the development of gonadotropin-releasing hormone (GnRH) antagonists, which are used in various medical treatments.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Aph(Hor)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of 4-amino-phenylalanine is protected using a tert-butoxycarbonyl (Boc) group.
Coupling with Hydroorotic Acid: The protected amino acid is then coupled with hydroorotic acid (Hor) using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Purification: The resulting compound is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Automated Purification: High-throughput purification methods, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.
Quality Control: Rigorous quality control measures are implemented to ensure consistency and compliance with industry standards.
化学反応の分析
Types of Reactions
Boc-Aph(Hor)-OH undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Peptide Coupling: It can be coupled with other amino acids or peptides using peptide coupling reagents.
Substitution Reactions: The aromatic ring of the phenylalanine moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Peptide Coupling: N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Substitution: Electrophiles such as halogens or nitro groups under appropriate conditions.
Major Products
Deprotected Amino Acid: Removal of the Boc group yields 4-amino-phenylalanine-hydroorotyl.
Peptide Conjugates: Coupling with other amino acids or peptides forms longer peptide chains.
科学的研究の応用
Boc-Aph(Hor)-OH has several scientific research applications:
Peptide Synthesis: It is used as a building block in the synthesis of complex peptides and proteins.
GnRH Antagonists: It plays a crucial role in the development of GnRH antagonists, which are used to treat hormone-dependent conditions such as prostate cancer and endometriosis.
Biological Studies: Researchers use it to study protein-protein interactions and enzyme mechanisms.
Drug Development: It is explored for its potential in developing new therapeutic agents.
作用機序
Boc-Aph(Hor)-OH exerts its effects primarily through its incorporation into peptides and proteins. When used in GnRH antagonists, it binds to GnRH receptors, inhibiting the release of gonadotropins such as luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This inhibition reduces the production of sex hormones like testosterone and estrogen, which is beneficial in treating hormone-dependent conditions.
類似化合物との比較
Similar Compounds
N-tert-butoxycarbonyl-4-amino-phenylalanine (Boc-Aph-OH): Similar structure but lacks the hydroorotyl group.
N-tert-butoxycarbonyl-4-amino-phenylalanine-urea (Boc-Aph-Urea): Contains a urea group instead of hydroorotyl.
Uniqueness
Boc-Aph(Hor)-OH is unique due to the presence of the hydroorotyl group, which enhances its binding affinity and stability in peptide synthesis. This makes it particularly valuable in the development of GnRH antagonists with improved pharmacological properties.
特性
CAS番号 |
324017-29-0 |
|---|---|
分子式 |
C19H24N4O7 |
分子量 |
420.4 g/mol |
IUPAC名 |
(2S)-3-[4-[[(4S)-2,6-dioxo-1,3-diazinane-4-carbonyl]amino]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C19H24N4O7/c1-19(2,3)30-18(29)22-13(16(26)27)8-10-4-6-11(7-5-10)20-15(25)12-9-14(24)23-17(28)21-12/h4-7,12-13H,8-9H2,1-3H3,(H,20,25)(H,22,29)(H,26,27)(H2,21,23,24,28)/t12-,13-/m0/s1 |
InChIキー |
WBLDZGCUSXUZPJ-STQMWFEESA-N |
SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)NC(=O)C2CC(=O)NC(=O)N2)C(=O)O |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)NC(=O)[C@@H]2CC(=O)NC(=O)N2)C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)NC(=O)C2CC(=O)NC(=O)N2)C(=O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![4-Chloro-N-(6-nitrobenzo[d]thiazol-2-yl)benzaMide](/img/structure/B3259673.png)


![Benzoic acid, 4-chloro-2-[(4-ethoxyphenyl)amino]-](/img/structure/B3259709.png)

![(3aR,5R,6S,7S,7aR)-5-(hydroxymethyl)-2,2-dimethyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-6,7-diol](/img/structure/B3259723.png)

